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Abstract

Triethanolamine borate (TEAB), systematically named 2,8,9-trioxa-5-aza-1-
borabicyclo[3.3.3]undecane, is a uniqgue organoboron compound characterized by a distinctive
cage-like molecular architecture, often referred to as a "boratrane” or "triptych" structure[1].
This structure arises from the esterification of boric acid with triethanolamine[1][2]. The
molecule's notable stability, particularly its resistance to hydrolysis, is conferred by a
transannular dative covalent bond between the apical nitrogen and boron atoms[1][2]. This
internal Lewis acid-base interaction, where the nitrogen's lone pair of electrons donates to the
electron-deficient boron atom, is a key feature of its chemistry[3][4]. This guide provides an in-
depth analysis of the chemical structure, bonding, and physicochemical properties of
triethanolamine borate, supported by experimental data and protocols.

Chemical Structure and Nomenclature

Triethanolamine borate is a bicyclic compound with the molecular formula CeH12BNOs3[3][5].
Its defining feature is the intramolecular coordination bond between the nitrogen and boron
atoms, which locks the molecule into a rigid cage structure.

o Systematic Name: 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]Jundecane[5].
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o Common Names: Boratrane, Atracor T[5].
e CAS Number: 283-56-7[3].

The structure consists of a central boron atom bonded to three oxygen atoms, each of which is
part of an ethanolamine arm. The three arms are bridged by a single nitrogen atom at the
opposite apex of the cage.

Caption: Molecular structure of Triethanolamine Borate (Boratrane).

Bonding Analysis

The bonding in triethanolamine borate is a subject of significant interest, particularly the
nature of the interaction between the boron and nitrogen atoms.

B-O Ester Bonds

The three boron-oxygen (B-O) bonds are conventional covalent bonds formed during the
esterification reaction between the hydroxyl groups of triethanolamine and boric acid[1]. These
bonds create the three five-membered rings that form the bicyclic system.

Transannular N - B Dative Bond

The most critical interaction within the molecule is the transannular dative bond from the
nitrogen atom to the boron atom.

o Lewis Acid-Base Interaction: The boron atom, being electron-deficient, acts as a Lewis acid,
while the tertiary amine nitrogen, with its lone pair of electrons, acts as a Lewis base[3][4].

o Covalent Character: This interaction is not merely electrostatic; it has significant covalent
character. Quantum Theory of Atoms in Molecules (QTAIM) analysis has been used to
confirm that the B-N bond corresponds to a "shared" (covalent) interatomic interaction[1].

» Structural and Chemical Consequences: This N — B bond forces the boron atom into a
tetrahedral coordination geometry. It also accounts for the compound's high stability,
particularly its resistance to hydrolysis, as the nitrogen's lone pair is no longer freely
available to react with protons or other electrophiles[1]. The activation energy for reactions
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involving the nitrogen lone pair is significantly higher for triethanolamine borate (18.5 kcal)
compared to triethanolamine itself (13.0 kcal)[1].

Physicochemical and Spectroscopic Data

Quantitative data for triethanolamine borate has been compiled from various analytical

techniques.
Property Value Reference(s)
Molecular Formula CeH12BNOs [31[5]
Molecular Weight 156.98 g/mol [3][6]
Appearance White crystalline solid/powder [11121171
Melting Point 235-237 °C [3][8]

Chemical Shift ()
Nucleus Solvent Reference(s)

in ppm

3.65 (t, J=5.5 Hz, 6H,
-O-CH2-), 3.04 (1,

H CDCls [9]
J=5.5 Hz, 6H, -N-
CHz2-)
62.1, 59.3 (-OCHz, -
BC CDCls [9]
NCHz2)
61.94 (-OCH-z-), 59.27
13C CDCls [2]
(-NCHz-)
up Chloroform -4.6 [10][11]
1B Aqueous Solution -5.8 [10][11]

Table 3: Infrared (IR) Spectroscopy Data
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Technique Wavenumbers (cm~?) Reference(s)

2988, 2853, 1469, 1370, 1258,
ATR 1160, 1115, 1063, 1026, 1001, [9]
933, 889, 730, 621, 560

Experimental Protocols
Synthesis of Triethanolamine Borate

The primary method for synthesizing triethanolamine borate is the direct esterification of boric
acid and triethanolamine.

Protocol 1: Azeotropic Dehydration[2]

Reactants: Boric acid (1 mole equivalent) and triethanolamine (1 mole equivalent).

Solvent/Dehydrating Agent: Toluene (approx. 25 mL per 0.05 mol scale).

Apparatus: A 250 mL three-necked, round-bottomed flask equipped with a stirrer and a
Dean-Stark apparatus or similar setup for azeotropic water removal.

Procedure: a. A solution of triethanolamine in toluene is prepared in the reaction flask. b.
Boric acid is added to the stirred solution. c. The mixture is heated to reflux. The reaction
progress is monitored by collecting the water formed during the reaction in the azeotropic
trap. d. The reaction is considered complete after approximately 2 hours, or when the
calculated amount of water has been collected. e. The solvent (toluene) is removed by
evaporation.

 Purification: a. The crude product is recrystallized from acetonitrile. b. The purified white solid
Is isolated by filtration and dried, for example, by vacuum sublimation.

« Yield: This optimized protocol can achieve yields of up to 82.46%[2].
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Caption: Experimental workflow for the synthesis of Triethanolamine Borate.

Analytical Characterization

The synthesized product is characterized using a suite of analytical techniques to confirm its
structure and purity[2].

o Fourier Transform-Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups
and confirm the B-O and N-C bond vibrations.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H, 13C, and B NMR are used to
elucidate the molecular structure and confirm the chemical environment of the atoms. The
1B NMR spectrum is particularly useful for confirming the tetrahedral coordination of the
boron atom[10][11].

o Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of
the compound.

o Thermal Analysis (DSC/TG): Differential Scanning Calorimetry (DSC) and Thermogravimetry
(TG) are used to determine thermal properties such as melting point and decomposition
temperature[2].
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Conclusion

Triethanolamine borate is a molecule of significant chemical interest due to its stable, caged
boratrane structure, which is maintained by a transannular dative covalent bond between
nitrogen and boron. This intramolecular Lewis pair interaction results in a tetracoordinate boron
center and imparts considerable hydrolytic stability to the compound. The synthesis is a
straightforward esterification, and the structure has been extensively characterized by modern
spectroscopic and analytical methods. The unique properties of triethanolamine borate make
it a versatile compound in various fields, including as a catalyst, flame retardant, and corrosion
inhibitor[3][4].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://lwww.benchchem.com/product/b108872#triethanolamine-borate-chemical-
structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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